molecular formula C10H8INO2 B11831409 3-Iodo-1-methyl-1H-indole-2-carboxylic acid CAS No. 167631-59-6

3-Iodo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11831409
CAS No.: 167631-59-6
M. Wt: 301.08 g/mol
InChI Key: MVKZEMKDJLLFEP-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C 10 H 8 INO 2 and a molecular weight of 301.08 g/mol . Its structure features an iodine atom at the 3-position of the indole ring and a carboxylic acid functional group at the 2-position, with a methyl group protecting the indole nitrogen (N1) . This specific substitution pattern is crucial for its application as a high-value synthetic intermediate in medicinal chemistry and organic synthesis. The presence of the iodine makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the construction of more complex bi- and tricyclic aromatic systems . The carboxylic acid group at the 2-position can be readily functionalized into amides or esters, or serve as a directing group for further ring functionalization, providing researchers with multiple synthetic handles for diversification. This compound is derived from the foundational structure of 1-methyl-1H-indole-2-carboxylic acid . It is related to other useful intermediates like its methyl ester derivative (methyl 3-iodo-1-methylindole-2-carboxylate) and the non-methylated analog, 3-iodo-1H-indole-2-carboxylic acid (CAS 167631-58-5) , offering a pathway for comparative structure-activity relationship (SAR) studies. This compound is exclusively for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

167631-59-6

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

3-iodo-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H8INO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

MVKZEMKDJLLFEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)I

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 equiv).

  • Solvent : Dichloromethane (DCM) at room temperature for 24 hours.

  • Substrate : 1-Methyl-1H-indole-2-carboxylate methyl ester (1.0 equiv) with NIS (2.2 equiv).

Mechanistic Insights

The BF₃·Et₂O complex activates NIS by polarizing the I–N bond, facilitating electrophilic attack. The ester group at position 2 directs iodination to position 3 via resonance and inductive effects, achieving >80% regioselectivity.

Yield and Purification

  • Crude Yield : 65–70%.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from chloroform/isopropyl ether.

Deprotection of Methyl Ester

The final step involves hydrolyzing the methyl ester to regenerate the carboxylic acid:

  • Conditions : Refluxing with 2M NaOH in ethanol/water (1:1) for 2 hours.

  • Yield : 90–95% after acidification (HCl) and filtration.

Alternative Synthetic Routes

Friedel-Crafts Iodination

While less common, Friedel-Crafts acylation followed by iodination has been explored:

  • Step 1 : Introduce a ketone at position 3 using acetyl chloride and AlCl₃.

  • Step 2 : Reduce the ketone to a methylene group (NaBH₄, 70% yield).

  • Step 3 : Iodinate via radical pathways (I₂, CuI, 50–60% yield).

This route is less efficient due to multiple intermediates and lower overall yields.

Metal-Catalyzed C–H Activation

Emerging methods employ palladium catalysts for direct C–H iodination:

  • Catalyst : Pd(OAc)₂ with iodine (I₂) in DMF at 100°C.

  • Limitations : Limited substrate scope and competing side reactions reduce practicality.

Analytical Characterization

Successful synthesis is confirmed via:

  • Melting Point : 255–260°C (decomposition observed above 260°C).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water mobile phase).

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.0 Hz, 1H), 7.30 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.80 (s, 3H).

    • ¹³C NMR : δ 170.2 (COOH), 135.8 (C-I), 125.6, 120.3, 118.9, 110.5, 33.1 (N-CH₃).

Industrial-Scale Considerations

  • Cost Efficiency : NIS and BF₃·Et₂O are cost-prohibitive for large-scale production. Alternative iodinating agents (e.g., I₂/HIO₃) are under investigation.

  • Safety : Exothermic iodination steps require controlled addition and cooling to prevent runaway reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position is highly reactive and undergoes substitution with nucleophiles. Key observations from research include:

  • Reagents and Conditions : Organometallic reagents (Grignard reagents), amines, thiols, or alkoxides under conditions ranging from room temperature to reflux.

  • Base Sensitivity : Substitution reactions with nucleophiles like 4-methylthiophenol show improved selectivity when using Cs₂CO₃ over K₂CO₃, reducing reduction byproducts .

  • Product Diversity : Substitution yields derivatives with varied functional groups (e.g., alkyl, aryl, thioether) at the 3-position while retaining the carboxylic acid group.

Table 1: Substitution Reaction Examples

NucleophileReagent/ConditionsMajor Product
Alkyl GrignardTHF, room temperature3-Alkyl-1-methyl-1H-indole-2-carboxylic acid
AmineCs₂CO₃, DMF, reflux3-Amino-1-methyl-1H-indole-2-carboxylic acid
ThiolateCs₂CO₃, reflux3-Thioether-1-methyl-1H-indole-2-carboxylic acid

Oxidation and Reduction Reactions

The indole ring and iodine atom can undergo oxidation or reduction:

  • Oxidation : Reagents like KMnO₄ or CrO₃ oxidize the indole ring to form quinoline derivatives, while the iodine may remain intact.

  • Reduction : LiAlH₄ or NaBH₄ removes the iodine atom, yielding 1-methyl-1H-indole-2-carboxylic acid. The carboxylic acid group may decarboxylate under harsh conditions.

Table 2: Oxidation/Reduction Outcomes

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, acidic mediumOxidized indole derivatives
ReductionLiAlH₄, anhydrous solvent1-Methyl-1H-indole-2-carboxylic acid

Coupling Reactions

The iodine atom enables cross-coupling reactions for functionalization:

  • Suzuki Coupling : Pd catalysts and boronic acids form aryl or alkyl derivatives at the 3-position.

  • Sonogashira Coupling : Alkyne insertion at the 3-position to create extended conjugated systems.

Table 3: Coupling Reaction Parameters

Reaction TypeCatalyst/ConditionsProduct
SuzukiPd(PPh₃)₄, K₂CO₃, reflux3-Aryl-1-methyl-1H-indole-2-carboxylic acid
SonogashiraPdCl₂(dppf), CuI, reflux3-Alkynyl-1-methyl-1H-indole-2-carboxylic acid

Carboxylic Acid Group Reactions

The carboxylic acid at the 2-position participates in:

  • Esterification : Reaction with alcohols (e.g., MeOH) using acid catalysts (H₂SO₄) to form esters.

  • Amide Formation : Conversion to acid chlorides (e.g., SOCl₂) followed by reaction with amines.

  • Decarboxylation : Loss of CO₂ under high-temperature conditions (e.g., pyrolysis), yielding 1-methyl-1H-indole derivatives.

Table 4: Carboxylic Acid Transformations

Reaction TypeReagent/ConditionsProduct
EsterificationMeOH, H₂SO₄, reflux1-Methyl-1H-indole-2-carboxylate ester
DecarboxylationHeat (>200°C)1-Methyl-1H-indole

Comparison with Analogues

The compound’s unique features (iodine at 3, methyl at 1, carboxylic acid at 2) differentiate its reactivity:

  • Steric Effects : The methyl group at 1 may hinder substitution compared to unsubstituted analogues.

  • Electronic Effects : The carboxylic acid group enhances electron-deficiency at the 3-position, promoting nucleophilic attack.

Table 5: Reactivity Comparison

AnalogueKey DifferenceReactivity Impact
3-IodoindoleNo carboxylic acidReduced electron-deficiency
3-Bromo-...Bromine instead of iodineSlower substitution kinetics

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid is in the development of pharmaceutical agents. The compound has been identified as a potential lead in the synthesis of drugs targeting various diseases, including neurological disorders and viral infections.

Key Findings:

  • Antiviral Activity: Derivatives of indole-2-carboxylic acids, including this compound, have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The compound's ability to chelate metal ions enhances its inhibitory effect .
  • Neurotropic Alphaviruses: Research has indicated that indole derivatives can inhibit the replication of neurotropic alphaviruses, which are responsible for severe neurological diseases .

Biochemical Research

In biochemical studies, this compound serves as a crucial intermediate for investigating enzyme inhibition and receptor interactions.

Applications:

  • Enzyme Inhibition Studies: The compound is utilized to explore mechanisms of enzyme inhibition, providing insights into cellular functions and potential drug interactions .
  • Receptor Binding Analysis: Studies involving receptor binding have demonstrated the compound's role in elucidating cellular signaling pathways.

Material Science

The incorporation of this compound into polymer formulations has been explored to enhance material properties.

Benefits:

  • Mechanical Properties: The compound contributes to improved mechanical strength and thermal stability in various polymer applications .

Natural Product Synthesis

Researchers leverage this compound in synthesizing indole derivatives that are vital for creating natural products with medicinal properties.

Synthesis Insights:

  • The compound can be modified to produce various bioactive natural products, enhancing its utility in drug discovery .

Data Table: Comparative Analysis of Indole Derivatives

Compound NameStructure FeaturesUnique PropertiesApplications
This compoundMethyl group at position 1Potential antiviral activityAntiviral agents, enzyme inhibitors
5-Iodoindole-2-carboxylic acidIodine at position 5Different reactivityAntimicrobial agents
Indole-2-carboxylic acidNo halogen substitutionParent compound for derivativesBase for synthesis of bioactive compounds

Case Study 1: Antiviral Activity against HIV

A study demonstrated that derivatives of indole-2-carboxylic acids effectively inhibited the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating strong antiviral potential .

Case Study 2: Neurotropic Alphavirus Inhibition

Research highlighted the effectiveness of indole derivatives in inhibiting neurotropic alphaviruses, showcasing their potential as therapeutic agents against viral infections that affect the central nervous system .

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: Halogenation: The iodine substituent in the target compound may enhance electrophilic substitution reactivity compared to non-halogenated analogs like 3-Methyl-1H-indole-2-carboxylic acid . However, steric hindrance from the bulky iodine atom could reduce solubility in polar solvents. Electron-Withdrawing Groups: The carboxylic acid at C2 in all analogs increases acidity (pKa ~4–5), facilitating salt formation or coordination chemistry.

Spectroscopic Distinctions :

  • IR Spectroscopy : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹ across analogs (e.g., 1683 cm⁻¹ in 3c ).
  • ¹H NMR : Methyl groups at N1 resonate near δ 3.8–4.0, while aromatic protons vary based on substitution patterns (e.g., δ 7.10–7.06 in 3c for methoxy-substituted indoles) .

Safety and Handling :

  • Chlorinated analogs like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid are classified as irritants, suggesting halogenated indoles may require stringent safety protocols .

Biological Activity

3-Iodo-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound's structure, characterized by an iodine atom at the 3-position and a methyl group at the 1-position of the indole ring, contributes to its unique chemical properties and biological interactions.

The molecular formula of this compound is C10H8INO2C_{10}H_{8}INO_{2}, with a molecular weight of approximately 329.13 g/mol. The presence of the iodine atom and carboxylic acid functional group enhances its reactivity and potential for biological activity.

Biological Activity Overview

Research indicates that derivatives of indole-2-carboxylic acids, including this compound, show promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The ability to chelate metal ions in the active site of integrase significantly enhances its inhibitory effect, making it a candidate for further development as an antiviral agent .

The mechanism through which this compound exerts its biological activity involves:

  • Chelation of Metal Ions : The compound's structure allows it to chelate magnesium ions within the active site of HIV-1 integrase, disrupting the enzyme's function.
  • Binding Affinity : Binding mode analysis has shown that the indole core and carboxyl group interact favorably with the integrase, enhancing the compound's inhibitory effects .

Case Study 1: HIV Integrase Inhibition

A study evaluated various indole derivatives for their ability to inhibit HIV-1 integrase. The results highlighted that compounds similar to this compound exhibited IC50 values ranging from 12.41 μM to 0.13 μM, indicating significant antiviral activity. Notably, structural modifications at positions C2 and C3 improved inhibitory activity .

CompoundIC50 (μM)Structural Features
This compoundTBDMethyl at C1, Iodine at C3
Derivative A0.13Long chain at C3
Derivative B12.41Halogenated aniline at C6

Case Study 2: Structure–Activity Relationship (SAR)

Further investigations into the structure–activity relationship revealed that introducing halogenated groups at specific positions significantly enhanced biological activity. For instance, derivatives with long chains or halogen substitutions showed improved interactions with integrase, leading to higher potency against HIV .

Q & A

Q. What analytical standards are suitable for quantifying trace impurities in HPLC analysis?

  • Methodological Answer : Use indole-2-carboxylic acid () as a reference. Calibrate with a 5-point curve (0.1–10 µg/mL) and a C18 column. Mobile phase: 70:30 acetonitrile/0.1% formic acid. Detect at λ = 254 nm, as iodine’s chromophore enhances UV absorption .

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